What are the physical and chemical properties of Methyl Nonadecenoate?
What are the physical and chemical properties of Methyl Nonadecenoate?
The following technical guide details the physical and chemical properties of Methyl Nonadecenoate , specifically focusing on the cis-10 isomer (Methyl cis-10-nonadecenoate) , which is the primary form utilized in lipidomics and drug development as a non-endogenous internal standard.
Executive Summary & Compound Identity
Methyl Nonadecenoate (specifically Methyl cis-10-nonadecenoate) is a fatty acid methyl ester (FAME) derived from the 19-carbon monounsaturated fatty acid, nonadecenoic acid.[1][2] It is critically important in analytical chemistry and lipidomics as a reference standard . Because odd-chain fatty acids are rare in mammalian biological matrices, this compound serves as an ideal internal standard for quantifying fatty acids in plasma, tissue, and cell culture samples via Gas Chromatography (GC) and Mass Spectrometry (MS).
Chemical Identity Table
| Property | Detail |
| IUPAC Name | Methyl (Z)-nonadec-10-enoate |
| Common Name | Methyl cis-10-nonadecenoate |
| CAS Registry Number | 19788-74-0 |
| Molecular Formula | C₂₀H₃₈O₂ |
| Molecular Weight | 310.52 g/mol |
| SMILES | CCCCCCCC/C=C\CCCCCCCCC(=O)OC |
| InChI Key | HHJGGWUNSRWUFJ-KHPPLWFESA-N |
Physicochemical Properties
The physical behavior of Methyl Nonadecenoate is governed by its long hydrophobic chain and the "kink" introduced by the cis-double bond at the C10 position. This unsaturation significantly lowers its melting point compared to its saturated counterpart (Methyl Nonadecanoate, MP ~39°C).
Physical Constants
| Property | Value / Description | Note |
| Physical State | Liquid or Low-melting Solid | Typically liquid at room temperature (20-25°C) due to cis unsaturation. |
| Boiling Point | ~360–380 °C (Predicted) | Decomposes before boiling at atmospheric pressure; typically analyzed via GC. |
| Solubility | Soluble in Chloroform, Hexane, Methanol | Highly lipophilic; insoluble in water. |
| Density | ~0.87–0.89 g/cm³ (Predicted) | Similar to methyl oleate. |
| Lipophilicity (LogP) | ~8.1 (Predicted) | Indicates high affinity for cell membranes and organic solvents. |
| Flash Point | >110 °C | Combustible; requires standard laboratory safety precautions. |
Structural Characterization & Spectroscopic Data
Accurate identification of Methyl Nonadecenoate relies on specific fragmentation patterns and nuclear magnetic resonance signals that distinguish it from saturated analogs and other isomers.
Mass Spectrometry (GC-MS)
When analyzed via Electron Ionization (EI, 70 eV), Methyl Nonadecenoate exhibits a fragmentation pattern characteristic of monounsaturated FAMEs.
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Molecular Ion ([M]⁺): m/z 310 (Distinct, often weak).
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Base/Characteristic Peaks:
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m/z 55, 69, 83: Hydrocarbon fragments typical of unsaturated chains (alkenyl series).
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m/z 74: The McLafferty rearrangement ion (CH₂=C(OH)OCH₃)⁺, typically prominent in saturated FAMEs, is often less intense in unsaturated FAMEs but still present.
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[M-31]⁺ (m/z 279): Loss of the methoxy group (-OCH₃).
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[M-32]⁺ (m/z 278): Loss of methanol (typical in FAMEs).
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Nuclear Magnetic Resonance (NMR)[7][8]
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¹H NMR (CDCl₃):
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δ 5.34 ppm (Multiplet, 2H): Vinylic protons (-CH=CH-), confirming unsaturation.
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δ 3.66 ppm (Singlet, 3H): Methyl ester protons (-COOCH ₃).
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δ 2.30 ppm (Triplet, 2H): α-Methylene protons (-CH ₂-COO-).
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δ 2.00 ppm (Multiplet, 4H): Allylic protons (-CH ₂-CH=CH-CH ₂-).
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Chemical Reactivity & Stability
Methyl Nonadecenoate combines the reactivity of an ester with that of an internal alkene.
Oxidation (Auto-oxidation)
The cis-double bond is susceptible to free-radical oxidation (peroxidation) upon exposure to air and light, leading to the formation of hydroperoxides and eventual cleavage into aldehydes.
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Prevention: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
Transesterification
In the presence of alcohols and acid/base catalysts, the methyl group can be exchanged. This is the basis of its synthesis but also a potential degradation pathway if stored in improper solvents (e.g., ethanol).
Hydrogenation
Catalytic hydrogenation (e.g., H₂/Pd-C) converts Methyl Nonadecenoate into Methyl Nonadecanoate (C19:0) , increasing the melting point to ~39°C.
Experimental Protocols
Protocol A: Synthesis via Acid-Catalyzed Methylation
This protocol describes the conversion of free cis-10-nonadecenoic acid into its methyl ester form for use as a standard.
Reagents: cis-10-Nonadecenoic acid, Methanol (anhydrous), Sulfuric acid (H₂SO₄) or Boron Trifluoride (BF₃) in Methanol, Hexane.
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Preparation: Dissolve 10 mg of cis-10-nonadecenoic acid in 1 mL of anhydrous methanol in a reaction vial.
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Catalysis: Add 0.5 mL of 14% BF₃-methanol solution (or 2% H₂SO₄ in methanol).
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Reaction: Cap the vial tightly (Teflon-lined cap) and heat at 60°C for 30 minutes . Note: Avoid higher temperatures to prevent isomerization of the cis-double bond.
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Extraction: Cool to room temperature. Add 1 mL of Hexane and 1 mL of distilled water.
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Phase Separation: Vortex vigorously for 1 minute. Centrifuge at 1000 x g for 2 minutes.
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Collection: The upper hexane layer contains the Methyl Nonadecenoate . Transfer this layer to a GC vial.
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Validation: Analyze 1 µL via GC-FID or GC-MS to confirm purity (>98%).
Protocol B: Internal Standard Usage in Lipidomics
Objective: Quantification of total fatty acids in plasma.
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Spiking: Add a precise amount (e.g., 50 µg) of Methyl Nonadecenoate to the biological sample before extraction.
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Extraction: Perform Folch or Bligh-Dyer lipid extraction.
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Derivatization: Transesterify the sample lipids (triglycerides, phospholipids) into FAMEs. The internal standard is already a FAME, but it survives mild transesterification conditions or can be added post-derivatization if correcting only for injection volume (though pre-extraction addition is preferred for recovery correction).
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Analysis: Run GC analysis.
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Calculation:
(Where IS = Internal Standard, RF = Response Factor)
Visualization of Workflows
Diagram 1: Synthesis & Degradation Pathways
This diagram illustrates the chemical formation of Methyl Nonadecenoate and its potential oxidation pathway.
Caption: Chemical synthesis of Methyl Nonadecenoate via esterification and potential degradation pathways (oxidation) or modification (hydrogenation).
Diagram 2: GC-MS Analytical Workflow
This diagram details the logic flow for using Methyl Nonadecenoate as an internal standard in lipidomics.
Caption: Analytical workflow for using Methyl Nonadecenoate as an internal standard (IS) to quantify biological lipids.
References
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PubChem. (n.d.).[1][2][3] cis-10-Nonadecenoic acid, methyl ester (CID 14178778).[1] National Library of Medicine.[1] Retrieved from [Link]
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NIST Chemistry WebBook. (n.d.). Nonadecanoic acid, methyl ester (Mass Spectrum Data). Retrieved from [Link]
